Product packaging for Benzyl 3-aminopropanoate hydrochloride(Cat. No.:CAS No. 14529-00-1; 99616-43-0)

Benzyl 3-aminopropanoate hydrochloride

Cat. No.: B2689169
CAS No.: 14529-00-1; 99616-43-0
M. Wt: 215.68
InChI Key: QIBWNGWEFYSLCM-UHFFFAOYSA-N
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Description

Structural Context and Chemical Significance as a Building Block

From a structural standpoint, Benzyl (B1604629) 3-aminopropanoate hydrochloride is the hydrochloride salt of the benzyl ester of β-alanine. This arrangement provides two key functionalities: a primary amino group and a carboxyl group protected as a benzyl ester. The benzyl ester group is a widely utilized protecting group in organic synthesis because it is relatively stable under various reaction conditions but can be readily removed by hydrogenolysis. libretexts.orgwikipedia.org This strategic protection allows for selective reactions at the amino group without interference from the carboxylic acid functionality.

The β-amino acid structure is of particular importance. Unlike their α-amino acid counterparts which are the fundamental units of proteins, β-amino acids have an additional carbon atom between the amino and carboxyl groups. nih.gov This seemingly minor difference leads to profound changes in the conformational preferences of molecules derived from them, such as peptides. Peptidomimetics incorporating β-amino acids, often called β-peptides, can adopt stable secondary structures like helices and sheets and exhibit enhanced resistance to proteolytic degradation compared to natural peptides. nih.govchiroblock.com This makes them attractive candidates for the development of novel therapeutic agents.

Historical Overview of its Role in Chemical Research

The use of benzyl esters as protecting groups for carboxylic acids has been a longstanding strategy in organic synthesis, particularly in the field of peptide chemistry. synarchive.com The ease of their introduction and, more importantly, their selective removal under mild, neutral conditions via catalytic hydrogenolysis has made them an invaluable tool for chemists. libretexts.orgwikipedia.org This method of protection has been instrumental in the synthesis of complex peptides and other natural products.

The specific application of Benzyl 3-aminopropanoate hydrochloride has grown with the increasing interest in the synthesis and biological evaluation of β-peptides and other peptidomimetics. nih.gov Early research in this area focused on understanding the conformational behavior of β-peptides and their potential to mimic the structures of natural peptides. As the field matured, the focus expanded to include the development of β-peptides with specific biological activities.

Scope and Objectives of Academic Research on the Compound

Current academic research on this compound and related β-amino acid building blocks is broad and multifaceted. A primary objective is the development of novel synthetic methodologies for the preparation of functionalized β-amino acids and their incorporation into larger molecules. rsc.org

A significant area of investigation is in medicinal chemistry, where this compound serves as a starting point for the synthesis of new drug candidates. Researchers are exploring the use of β-peptides to create antagonists for various biological targets, leveraging their enhanced stability and unique structural properties. nih.gov

Furthermore, the field of materials science has seen the emergence of poly(β-amino ester)s, which are biodegradable and pH-responsive polymers with significant potential for drug delivery and gene therapy applications. frontiersin.orgrug.nl The synthesis of these polymers often utilizes β-amino acid esters as key monomers, highlighting another important research trajectory for compounds like this compound. The objectives here are to create biocompatible and efficient delivery systems for therapeutic agents. nih.govresearchgate.net

Physicochemical Properties of this compound guidechem.com

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
Melting Point100-101 °C
AppearanceSolid
SolubilitySoluble in water

Spectroscopic Data of this compound

While a specific, publicly available, fully-interpreted spectrum for this compound is not readily found, the expected spectroscopic features can be inferred from its structure.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene (B1212753) protons, and triplets for the two methylene groups of the propanoate backbone. The amine protons would also be present.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the propanoate chain.
IR Characteristic absorption bands for the N-H stretching of the ammonium (B1175870) salt, C=O stretching of the ester, and C-O stretching, as well as aromatic C-H and C=C stretching.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO2 B2689169 Benzyl 3-aminopropanoate hydrochloride CAS No. 14529-00-1; 99616-43-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWNGWEFYSLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99616-43-0
Record name benzyl 3-aminopropanoate hydrochloride
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Synthetic Methodologies and Route Optimization for Benzyl 3 Aminopropanoate Hydrochloride

Esterification Processes in the Preparation of Benzyl (B1604629) 3-aminopropanoate

The synthesis of Benzyl 3-aminopropanoate, the ester precursor to the final hydrochloride salt, is centered on the esterification of 3-aminopropanoic acid (β-alanine) with benzyl alcohol. This process can be approached through various methods, each with specific advantages concerning reaction efficiency and scalability.

Direct Esterification Approaches

Direct esterification involves the reaction of β-alanine with benzyl alcohol, typically in the presence of an acid catalyst. A primary challenge in this approach is the bifunctional nature of β-alanine, which contains both a nucleophilic amino group and a carboxylic acid group. The amino group can be protonated by the acid catalyst, which prevents side reactions but also reduces the nucleophilicity of the amine.

A common strategy to circumvent this issue is to use the hydrochloride salt of the amino acid as the starting material. The reaction involves heating a suspension of β-alanine, benzyl alcohol, and a suitable solvent. To drive the reaction towards completion, the water formed during the esterification is continuously removed, often through azeotropic distillation. google.com This method effectively protects the amino group via protonation while allowing the esterification of the carboxylic acid group to proceed.

Catalytic Systems in Esterification

The choice of catalyst is crucial for the efficient synthesis of amino acid esters. Strong protic acids are frequently employed, as well as Lewis acids.

Acid Catalysts : Traditional methods utilize strong acids such as p-toluenesulfonic acid or sulfuric acid. google.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by benzyl alcohol.

Metal Chlorides : Lewis acids like zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) have been demonstrated as effective catalysts for the esterification of amino acids with benzyl alcohol. google.com These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carboxyl group for esterification. A key advantage of this system is the ability to filter out the catalyst from the hot reaction mixture upon completion. google.com

The selection of the catalytic system often depends on the desired reaction conditions, cost, and ease of post-reaction workup.

Optimization of Reaction Conditions and Yields

Key parameters for optimization include:

Temperature : Reactions are typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and effective azeotropic water removal. google.com

Reactant Molar Ratio : An excess of benzyl alcohol can be used to shift the equilibrium towards the product side. However, this may complicate the purification process.

Solvent : Solvents that form an azeotrope with water, such as toluene (B28343) or dichloroethane, are preferred to facilitate water removal. google.com

Reaction Time : The reaction is monitored until completion, which can range from a few hours to over 24 hours depending on the scale and specific conditions. orgsyn.orgresearchgate.net

The following interactive table summarizes various conditions used in the direct esterification of amino acids, which are applicable to the synthesis of Benzyl 3-aminopropanoate.

Catalyst SystemAlcoholSolventKey ConditionTypical YieldReference
p-Toluenesulfonic acidBenzyl AlcoholTolueneAzeotropic removal of waterGood to High google.com
Metal Chloride (FeCl₃/ZnCl₂)Benzyl AlcoholDichloroethaneAzeotropic removal of waterHigh (e.g., 87.7% for Proline derivative) google.com
Thionyl ChlorideGeneric AlcoholNot specifiedFaster reaction timeNot specified google.com
DMAP/N-Hydroxysuccinimide esterBenzyl AlcoholDichloromethane (B109758)Room TemperatureHigh (e.g., 94% for Boc-Gly-OBzl) core.ac.uk

This data is representative of amino acid esterification and may vary for β-alanine specifically.

Formation of the Hydrochloride Salt: Methodological Considerations

Once Benzyl 3-aminopropanoate has been synthesized and purified, it is converted into its hydrochloride salt. This step is generally straightforward and is performed to enhance the stability and handling properties of the compound. The most common method involves treating a solution of the free base ester with hydrogen chloride. environmentclearance.nic.in

The hydrogen chloride can be introduced in several forms:

Gaseous Hydrogen Chloride : Bubbling dry HCl gas through a solution of the ester in an anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dioxane) is a highly effective method. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

HCl in an Organic Solvent : Commercially available solutions of HCl in solvents like dioxane or isopropanol (B130326) can be added directly to the ester solution. This method offers easier handling compared to using HCl gas.

The process is usually carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to maximize the precipitation of the salt. The resulting solid is then washed with a cold solvent to remove any residual impurities and dried under vacuum.

Alternative Synthetic Pathways and Comparative Analysis

While direct esterification is a common route, alternative pathways have been developed to address some of its limitations, such as long reaction times or the need for high temperatures.

Chloroformate-Mediated Syntheses

An alternative strategy for ester synthesis involves the activation of the carboxylic acid using a chloroformate reagent. This method can offer milder reaction conditions and faster reaction times compared to direct esterification.

One such approach involves reacting the amino acid with a halocarbonyl compound, such as phosgene (B1210022) or its derivatives like triphosgene (B27547) or isobutyl chloroformate, in the presence of the alcohol. google.comgoogle.com In this pathway, the carboxylic acid is converted into a highly reactive mixed anhydride (B1165640) intermediate, which then readily reacts with benzyl alcohol to form the desired ester. The reaction between an N-protected amino acid and isobutyl chloroformate in the presence of a base like N-methylmorpholine, followed by the addition of benzyl alcohol, is a well-established procedure in peptide synthesis that can be adapted for this purpose. google.com

Comparative Analysis:

Direct Esterification : This method is atom-economical but often requires harsh conditions (high temperature, strong acids) and prolonged reaction times with continuous water removal.

Chloroformate-Mediated Synthesis : This route proceeds through a highly reactive intermediate, allowing for faster reactions under milder conditions. However, it involves the use of hazardous and moisture-sensitive reagents like chloroformates and generates stoichiometric amounts of waste salts. google.com

The choice between these methods depends on factors such as the scale of the synthesis, the sensitivity of the starting materials to harsh conditions, and considerations regarding reagent toxicity and waste disposal.

Novel Synthetic Strategies and Reagent Design

The synthesis of benzyl 3-aminopropanoate hydrochloride has traditionally relied on established esterification methods. However, contemporary research focuses on developing novel strategies that offer milder reaction conditions, improved yields, and enhanced safety profiles. One older method, for instance, involves the use of thionyl chloride as a catalyst with proline and benzyl alcohol, which resulted in a 68% yield. nus.edu.sg This approach has significant drawbacks, including the high reactivity and toxicity of thionyl chloride, the necessity for low-temperature operation, and the production of a molar equivalent of sulfur dioxide, leading to poor atom economy and environmental concerns. nus.edu.sg

Modern approaches seek to overcome these limitations through innovative reagent design and reaction engineering.

Mechanically Induced Solvent-Free Esterification: A promising novel strategy is the use of mechanochemistry, specifically high-speed ball-milling (HSBM), to induce esterification under solvent-free conditions at room temperature. nih.gov This technique avoids the use of hazardous solvents and can significantly reduce reaction times. nih.gov Research into HSBM has demonstrated the efficacy of systems like I₂/KH₂PO₂ and KI/P(OEt)₃ for synthesizing various esters from carboxylic acids and alcohols. nih.gov For the synthesis of benzyl 3-aminopropanoate, this would involve milling 3-aminopropanoic acid and benzyl alcohol with a suitable catalyst system. The advantages include mild conditions and applicability to complex molecules. nih.gov

Advanced Coupling Reagents for Steglich-Type Esterification: The Steglich esterification is a widely used method for forming esters under mild conditions, but it traditionally employs hazardous carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in problematic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). rsc.org Novel reagent design focuses on identifying safer and more sustainable alternatives. A systematic screening of solvent-reagent combinations has identified Mukaiyama's reagent (Muk) in conjunction with dimethyl carbonate (DMC) and 2,6-lutidine as an optimal system. rsc.org This combination provides good yields at both room temperature and elevated temperatures (60 °C), offering a greener alternative for synthesizing the target compound. rsc.org

Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as lipases, represents another advanced synthetic route. Lipase-catalyzed esterification can be conducted under solvent-free conditions, where the substrates themselves form a deep eutectic solvent (DES). nih.gov This approach is highly specific and environmentally friendly. For instance, studies on lipase-catalyzed reactions have shown high conversion rates by optimizing parameters like thermodynamic water activity (a_w), enzyme amount, and temperature. nih.gov Applying this to benzyl 3-aminopropanoate synthesis would involve reacting the parent amino acid and benzyl alcohol with a suitable lipase (B570770), potentially achieving high conversion and a high final product concentration. nih.gov

Synthetic StrategyKey Reagents/ConditionsPrimary AdvantagesRelevant Research Findings
Mechanochemistry (HSBM)I₂/KH₂PO₂ or KI/P(OEt)₃; room temperature, solvent-free milling.Solvent-free, rapid (minutes), mild conditions, transition-metal-free. nih.govYields of 45% to 91% achieved for various esters within 20 minutes of grinding. nih.gov
Greener Steglich-Type EsterificationMukaiyama's reagent (Muk), 2,6-lutidine (base), Dimethyl Carbonate (DMC) (solvent).Avoids hazardous reagents (e.g., DCC) and solvents (e.g., DCM, DMF). rsc.orgOptimized conditions provide high yields for a range of substrates. rsc.org
Enzymatic CatalysisLipase (e.g., from Candida rugosa), solvent-free or in deep eutectic solvents (DES).High specificity, environmentally benign, mild conditions, potential for high conversion. nih.govOptimization of water activity, temperature, and enzyme load led to 95% substrate conversion. nih.gov

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles is paramount in modern pharmaceutical and chemical synthesis to minimize environmental impact and enhance sustainability. jddhs.com For the production of this compound, these principles guide the selection of materials and methods to improve efficiency and reduce waste. wjpmr.com

Solvent Minimization and Selection

Solvent use is a major contributor to the environmental footprint of chemical processes. Traditional syntheses often rely on volatile and toxic organic solvents. jddhs.com Green chemistry prioritizes the reduction or elimination of these substances.

Solvent-Free Reactions: The most effective way to minimize solvent use is to eliminate it entirely. As discussed, mechanochemistry using high-speed ball-milling is an inherently solvent-free technique that can be applied to ester synthesis. nih.gov Similarly, certain enzymatic esterifications can be performed in a deep eutectic mixture of the substrates, obviating the need for an external solvent. nih.gov

Selection of Greener Solvents: When a solvent is necessary, the focus shifts to selecting less hazardous and more sustainable alternatives. A significant effort has been made to replace commonly used solvents like DCM and DMF, which have considerable environmental, health, and safety issues. rsc.org Research into greener Steglich esterifications has led to the development of solvent selection guides. rsc.org For instance, acetonitrile (B52724) has been used as a non-halogenated, greener solvent that allows for high yields and simplified product isolation without chromatography. youtube.com Dimethyl carbonate (DMC) is another highly recommended green solvent, noted for its favorable EHS (Environment, Health, and Safety) profile. rsc.org

Solvent ApproachExample(s)Rationale / AdvantagesSource
Solvent-FreeHigh-Speed Ball-Milling (HSBM), Deep Eutectic Solvent (DES) enzymatic reactions.Eliminates solvent waste, reduces pollution, simplifies purification. nih.govnih.gov
Greener AlternativesAcetonitrileNon-halogenated, allows for high reaction rates and product purity, minimizes waste during purification. youtube.com
Dimethyl Carbonate (DMC)Considered a safer, more sustainable solvent compared to traditional polar aprotic solvents like DCM and DMF. rsc.org

Applications As a Precursor and Synthetic Intermediate in Complex Molecular Architectures

Construction of Peptide Analogues and Peptidomimetics

The incorporation of β-amino acids, such as the parent structure of benzyl (B1604629) 3-aminopropanoate, into peptide chains gives rise to β-peptides. These analogues often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts. The benzyl ester group in benzyl 3-aminopropanoate hydrochloride provides a convenient protecting group for the carboxylic acid functionality, allowing for selective N-terminal peptide bond formation.

While direct literature citing the use of this compound in the synthesis of specific, complex peptidomimetics is not extensively available, its structural motif is fundamental to the design of such molecules. Peptidomimetics are designed to mimic the essential interactions of a natural peptide with its biological target, while offering improved pharmacokinetic properties. The β-amino acid structure can be used to introduce conformational constraints or alter the spacing of critical side chains, which are key strategies in peptidomimetic drug design.

Table 1: Key Reactions in Peptide Analogue Synthesis

Reaction TypeDescriptionRole of Benzyl 3-aminopropanoate Moiety
Peptide CouplingFormation of an amide bond between the amino group of one amino acid and the carboxylic acid of another.The free amine of this compound can react with an N-protected amino acid.
Benzyl Ester DeprotectionRemoval of the benzyl protecting group, typically by hydrogenolysis, to liberate the carboxylic acid.Allows for subsequent C-terminal peptide bond formation.

Role in the Synthesis of Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. This compound can serve as a precursor for the synthesis of various heterocyclic systems, particularly those containing a nitrogen atom within the ring.

Pyrrolidines and Piperidines

Pyrrolidine and piperidine (B6355638) rings are common motifs in a vast number of biologically active compounds, including many alkaloids. nih.gov The carbon backbone of benzyl 3-aminopropanoate provides a suitable template for the construction of these saturated heterocycles. Intramolecular cyclization reactions are a common strategy for the synthesis of such rings. For instance, after appropriate modification of the ester and amine functionalities, the resulting derivative can undergo cyclization to form a piperidone or pyrrolidone intermediate, which can be further elaborated.

While specific examples detailing the direct conversion of this compound to pyrrolidines or piperidines are not prevalent in readily accessible literature, the general synthetic strategies for these heterocycles often employ precursors with similar structural features.

Other Nitrogen-Containing Ring Systems

The versatile reactivity of the amino and protected carboxyl groups of this compound allows for its potential incorporation into a wider variety of nitrogen-containing heterocycles. For example, it could be a synthon in the construction of β-lactams (azetidin-2-ones), which are the core structures of penicillin and cephalosporin (B10832234) antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for β-lactam formation. nih.govnih.gov While direct application of this compound in this context is not explicitly documented, its derivative could potentially be used to form either the imine or ketene precursor.

Incorporation into Macrocyclic Structures

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of nitrogen-containing macrocycles often involves the cyclization of linear precursors containing amine and carboxylic acid functionalities. nih.gov

This compound can be envisioned as a component in the synthesis of macrocyclic peptides or other macrocyclic structures. After incorporation into a linear precursor, the terminal amine and the deprotected carboxylic acid can undergo an intramolecular amide bond formation to close the ring. The length and flexibility of the β-amino acid unit can influence the conformational properties of the resulting macrocycle.

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools in organic synthesis. The bifunctional nature of this compound makes it a suitable substrate for certain MCRs.

Ugi and Passerini Reactions

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in the rapid generation of diverse molecular libraries. beilstein-journals.orgnih.govnih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.gov A variation of this reaction, the Ugi three-component reaction (U-3CR), can occur with a bifunctional component such as an amino acid. rsc.org In this context, the amino group of this compound could react with an aldehyde to form an imine in situ, which then participates in the subsequent steps of the Ugi reaction with an isocyanide and the internal carboxylic acid (after deprotection), or an external carboxylic acid. The use of β-amino acids in Ugi reactions has been shown to lead to the formation of β-lactams. beilstein-journals.org

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct component in the classical Passerini reaction, derivatives of the compound could potentially be utilized. For instance, the corresponding carboxylic acid (after deprotection of the benzyl ester) could serve as the acid component in the reaction.

Table 2: Components of Ugi and Passerini Reactions

ReactionAldehyde/KetoneAmineCarboxylic AcidIsocyanideProduct
Ugi (4-component)α-Acylamino amide
Passerini (3-component)α-Acyloxy amide

Contribution to the Synthesis of Advanced Materials Precursors

The bifunctional nature of this compound suggests its potential as a monomer or a precursor for the synthesis of advanced materials, particularly polyamides and polyesteramides. While direct applications of this compound in the synthesis of advanced materials are not extensively documented in the current scientific literature, its constituent parts, a primary amine and a carboxylic acid ester, are fundamental reactive groups for polymerization reactions.

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides often involves the condensation reaction between a diamine and a dicarboxylic acid (or its derivative). This compound, after deprotection of its amine and carboxylic acid functionalities, could theoretically undergo self-condensation to form poly(β-alanine), a biodegradable polymer. More complex polyamides could be synthesized by reacting it with other co-monomers. The incorporation of β-alanine units into the polymer backbone can influence the material's properties, such as its thermal stability and biodegradability. nih.govupc.edu

Similarly, polyesteramides are polymers containing both ester and amide linkages. These materials are of interest for biomedical applications due to their tunable degradation rates and mechanical properties. The synthesis of polyesteramides can be achieved through the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which are cyclic compounds formed from an α-amino acid and an α-hydroxy acid. While this compound is a β-amino acid derivative, its functional groups are suitable for incorporation into polyesteramide structures through other polymerization techniques, such as polycondensation.

The benzyl ester group in this compound provides a convenient protecting group that can be removed via hydrogenolysis. This allows for the synthesis of a monomer with a free carboxylic acid, which can then be activated and polymerized. The presence of the β-amino acid structure could lead to polymers with different chain folding and intermolecular interactions compared to those derived from α-amino acids, potentially resulting in novel material properties.

Polymer Class Relevant Monomer Functional Groups Potential Polymerization Route Potential Application
PolyamidesAmine, Carboxylic AcidPolycondensationBiodegradable materials
PolyesteramidesAmine, Carboxylic Acid, (with a diol co-monomer)PolycondensationBiomedical devices, Drug delivery

Spectroscopic and Crystallographic Investigations of Benzyl 3 Aminopropanoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For Benzyl (B1604629) 3-aminopropanoate hydrochloride, a full NMR analysis would confirm the connectivity of atoms and provide insights into the molecule's conformational dynamics.

¹H-NMR and ¹³C-NMR Assignments and Conformational Analysis

A ¹H-NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the benzyl group would typically appear in the downfield region (around 7.3-7.4 ppm). The methylene (B1212753) protons of the benzyl group (-CH₂-O) would likely be a singlet, while the two methylene groups of the propanoate backbone (-CH₂-CH₂-) would present as triplets due to coupling with each other. The protons of the aminium group (-NH₃⁺) might appear as a broad singlet.

The ¹³C-NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon of the ester would be found significantly downfield, with other distinct signals corresponding to the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the propanoate chain.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Benzyl 3-aminopropanoate Hydrochloride (Note: This table is predictive and not based on experimental data.)

Atom Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 7.3-7.4 128-136
Benzylic CH₂ ~5.1 ~66
-O-C=O - ~172
-CH₂-C=O ~2.8 ~34

2D-NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a series of 2D-NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, clearly showing the correlation between the adjacent methylene groups in the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the connectivity between the benzyl group, the ester functionality, and the propanoate chain.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis

Identification of Functional Groups and Hydrogen Bonding

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands. Key vibrational modes would include:

N-H stretching from the aminium group (-NH₃⁺), typically appearing as a broad band in the IR spectrum around 3000 cm⁻¹.

C=O stretching from the ester group, a strong, sharp peak around 1730-1750 cm⁻¹.

C-O stretching of the ester, usually found in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching from the benzyl group.

Aliphatic C-H stretching from the methylene groups.

The presence of the hydrochloride salt would lead to the formation of hydrogen bonds involving the aminium group, which would influence the position and shape of the N-H stretching bands.

Table 2: Expected Vibrational Bands for this compound (Note: This table is predictive and not based on experimental data.)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Aminium) ~3000 (broad)
C-H Stretch (Aromatic) ~3100-3000
C-H Stretch (Aliphatic) ~3000-2850
C=O Stretch (Ester) ~1735
C=C Stretch (Aromatic) ~1600, 1450

Single Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Elucidation of Crystal Structure and Unit Cell Parameters

A successful SCXRD analysis of a suitable single crystal of this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid. Furthermore, the data would elucidate the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the aminium group and the chloride anion, which govern the solid-state structure.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

In the solid state, the crystal packing of this compound would be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-stacking. The protonated aminium group (-NH3+) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group and the chloride anion are effective hydrogen bond acceptors.

Hydrogen Bonding:

It is anticipated that a complex hydrogen-bonding network would be a defining feature of the crystal lattice. The three protons of the aminium group can form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules and with the chloride anions. These interactions are crucial for the stability of the crystal structure. The expected hydrogen bond interactions are:

N-H···O: Interactions between the aminium group and the carbonyl oxygen of the ester function.

N-H···Cl: Interactions between the aminium group and the chloride anion.

These interactions would create a three-dimensional network, linking the molecules together. The strength and geometry of these hydrogen bonds can be characterized by the donor-acceptor distances and angles, typically determined from X-ray diffraction data.

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen BondN-HO=C2.7 - 3.2
Hydrogen BondN-HCl⁻3.0 - 3.3

Table 1: Expected Hydrogen Bonding Parameters for this compound.

π-Stacking:

The presence of the benzyl group introduces the possibility of π-stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the electrostatic interactions between the π-orbitals, would further contribute to the stabilization of the crystal packing. The geometry of such interactions can vary, including face-to-face and edge-to-face arrangements. The presence and nature of π-stacking can be inferred from the inter-planar distance and the displacement between the centroids of the aromatic rings.

| Interaction Type | Participating Groups | Typical Centroid-to-Centroid Distance (Å) | | :--- | :--- | :--- | :--- | | π-Stacking | Benzyl Rings | 3.3 - 3.8 |

Table 2: Expected π-Stacking Parameters for this compound.

Conformational Analysis in the Solid State

The C-C-C-N torsion angle of the aminopropanoate backbone.

The C-O-C-C torsion angle of the benzyl ester group.

X-ray crystallography would provide precise values for these torsion angles, revealing the preferred conformation of the molecule within the crystal lattice. It is expected that the conformation would be one that minimizes steric hindrance while maximizing the favorable intermolecular interactions. In the absence of experimental data, computational modeling could be employed to predict the low-energy conformations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound, the molecular weight of the free base is 179.22 g/mol , and for the hydrochloride salt, it is 215.68 g/mol .

In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 180.10. The fragmentation of this ion would proceed through several characteristic pathways for benzyl esters and amino compounds.

Predicted Fragmentation Pattern:

The major fragmentation pathways for the [M+H]⁺ ion of benzyl 3-aminopropanoate are predicted to involve:

Loss of Benzyl Alcohol: Cleavage of the ester C-O bond, leading to the loss of benzyl alcohol (C7H8O, 108.14 Da) and the formation of an acylium ion.

Formation of the Tropylium (B1234903) Cation: The benzyl group can undergo cleavage to form the highly stable tropylium cation (C7H7⁺) at m/z 91.

Loss of the Aminoethyl Group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

A plausible fragmentation pattern is detailed in the table below:

m/z Proposed Fragment Ion Formula Neutral Loss Formula of Neutral Loss
180.10[M+H]⁺[C₁₀H₁₄NO₂]⁺--
91.05Tropylium cation[C₇H₇]⁺C₃H₇NO₂3-aminopropanoic acid
72.08[CH₂CH₂NH₃]⁺[C₂H₈N]⁺C₈H₆O₂Benzoic acid derivative

Table 3: Predicted Mass Spectrometry Fragmentation of Benzyl 3-aminopropanoate.

This predicted fragmentation pattern provides a fingerprint for the identification and structural confirmation of this compound in analytical samples.

Computational Chemistry and Theoretical Studies on Benzyl 3 Aminopropanoate Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Benzyl (B1604629) 3-aminopropanoate hydrochloride. These methods provide a detailed picture of the electron distribution and orbital energies, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While direct DFT studies on Benzyl 3-aminopropanoate hydrochloride are not extensively documented in the available literature, research on closely related structures provides valuable analogous data. For instance, a study on a Rhodamine B conjugate containing the Benzyl 3-aminopropanoate moiety (RBAP) utilized DFT calculations with the B3LYP method and a 6-31+G(d) basis set to optimize the molecular geometry. researchgate.net Such calculations help in understanding the spatial arrangement of atoms and the distribution of electron density. For this compound, a DFT approach would typically involve optimizing the geometry to find the lowest energy structure, calculating vibrational frequencies to confirm it as a true minimum, and analyzing electronic properties like charge distribution and dipole moment. The protonation of the amino group in the hydrochloride salt would significantly influence the electron density, particularly increasing the electrophilicity of the nearby carbonyl carbon.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach. In the computational study of the related RBAP molecule, an initial geometry optimization was performed at the HF/3-21G level before proceeding with more advanced DFT calculations. researchgate.net This hierarchical approach is common in computational chemistry. For this compound, ab initio methods like HF, or more sophisticated methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), could be used to obtain highly accurate energies and properties. These methods, while computationally more demanding than DFT, can provide benchmark data for electronic structure and reaction energetics.

Molecular Orbital Analysis (HOMO-LUMO energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzyl group's aromatic ring, which is electron-rich. The LUMO is anticipated to be centered on the ester carbonyl group (C=O), which is electrophilic. The presence of the protonated amino group (-NH3+) would lower the energy of both the HOMO and LUMO, and potentially increase the HOMO-LUMO gap, suggesting increased stability compared to the free base. A hypothetical table of calculated orbital energies from a DFT study is presented below to illustrate the typical data obtained.

OrbitalEnergy (eV)Primary Localization
LUMO+1-0.5Benzyl Ring (π)
LUMO-1.2Ester Carbonyl (π)
HOMO-7.5Benzyl Ring (π)
HOMO-1-8.1Oxygen Lone Pairs

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation; it is not derived from a specific published study on this compound.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the potential for rotation around several single bonds, including the C-C bonds of the propanoate backbone and the C-O bond of the ester. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers for interconversion between them.

Computational methods can be used to map the potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each point. This generates an energy landscape that reveals the most probable shapes the molecule will adopt. For benzyl derivatives, the orientation of the benzyl group relative to the rest of the molecule is a key conformational feature. researchgate.netresearchgate.net Studies on similar flexible molecules like benzyl methyl ether have shown the coexistence of multiple stable conformers. acs.org For this compound, key dihedral angles would include the O-C-C-N and C-O-C-C angles. The presence of the charged aminium group and the chloride counter-ion would introduce electrostatic interactions, including potential intramolecular hydrogen bonds, that significantly influence the conformational preferences and the resulting energy landscape.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time based on a force field, providing insights into dynamic processes.

For this compound in an aqueous solution, MD simulations could be used to study:

Solvation Structure: How water molecules arrange around the charged -NH3+ group, the polar ester, and the nonpolar benzyl ring.

Ion Pairing: The distance and orientation preferences between the aminium cation and the chloride anion.

Molecular Conformation: The distribution of conformers present in solution, which may differ from the gas-phase minimum energy structure due to solvent interactions.

Studies on related systems, such as poly(beta-amino esters), have utilized coarse-grained MD simulations to investigate the influence of factors like lipophilicity and buffer conditions on nanoparticle structure, demonstrating the power of this technique for complex systems. acs.orgnih.govresearchgate.net

Prediction of Reactivity Parameters and Reaction Pathways

Computational chemistry offers tools to predict the reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack.

Reactivity Parameters: DFT calculations can yield parameters like atomic partial charges, Fukui functions, and the local softness, which quantify the reactivity at each atomic site. For this compound, the carbonyl carbon of the ester is expected to have a significant positive partial charge, marking it as a primary site for nucleophilic attack.

Reaction Pathways: Theoretical calculations can be used to model potential reaction pathways, such as the hydrolysis of the ester bond. This involves locating the transition state structure for the reaction and calculating the activation energy barrier. A higher activation energy implies a slower reaction rate. General computational methods for predicting reactivity are an active area of research, with applications ranging from predicting metabolism sites to assessing chemical stability. nih.govresearchgate.net DFT calculations are a common method used to model the electrophilicity of ester carbonyl groups to predict their reactivity.

Fukui Functions and Molecular Electrostatic Potential (MEP)

No published studies were identified that specifically calculate or analyze the Fukui functions and Molecular Electrostatic Potential (MEP) of this compound. Such studies are crucial for understanding the local reactivity, including the identification of nucleophilic and electrophilic sites within the molecule. Without dedicated computational research, it is not possible to provide data tables or detailed findings on these properties for the specified compound.

Transition State Calculations and Activation Energies

The scientific literature search did not uncover any research pertaining to the transition state calculations or activation energies for reactions involving this compound. This type of analysis is fundamental for elucidating reaction mechanisms and kinetics. The absence of such studies means that no data on the energy barriers of potential reactions involving this compound can be reported.

Intermolecular Interaction Studies: Hydrogen Bonding and Solvation Effects

Similarly, there is a lack of specific research on the intermolecular interactions of this compound. While the molecule possesses functional groups capable of hydrogen bonding (an ammonium (B1175870) group and an ester group), and its behavior is undoubtedly influenced by the solvent, no detailed computational or experimental studies quantifying these effects through methods like quantum chemical calculations or molecular dynamics simulations were found. Therefore, a detailed analysis of its hydrogen bonding patterns and solvation effects, including relevant data, cannot be provided.

Advanced Analytical Techniques for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Benzyl (B1604629) 3-aminopropanoate hydrochloride and for monitoring the progress of its synthesis. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the quantitative analysis of Benzyl 3-aminopropanoate hydrochloride. Method development typically involves a systematic approach to optimize separation efficiency.

Chromatographic Conditions: The separation is commonly achieved on a C8 or C18 column. jpionline.orgjocpr.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. jpionline.orgresearchgate.nethelixchrom.com The pH of the buffer is a critical parameter, adjusted to ensure the analyte is in a suitable ionic state for retention and sharp peak shape. Detection is typically performed using a UV detector, as the benzyl group provides a strong chromophore. researchgate.net

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netarlok.com Validation encompasses several key parameters, including specificity, linearity, accuracy, precision, and robustness. jpionline.orgarlok.com

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products. jpionline.org

Linearity: Assessed over a concentration range, demonstrating a direct proportionality between detector response and concentration. srce.hr

Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies at different concentration levels. jocpr.com

Precision: Evaluated at the system, method, and intermediate levels to assess the degree of scatter between a series of measurements. jocpr.com

Table 1: Representative HPLC Method Validation Parameters
ParameterAcceptance CriteriaTypical Result
Linearity (R²)≥ 0.9990.9999
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)≤ 2.0%< 1.5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1Dependent on analyte/system
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1Dependent on analyte/system

While Benzyl 3-aminopropanoate itself is an achiral molecule, it is structurally related to chiral β-amino acid esters that are significant in pharmaceutical synthesis. google.com Chiral HPLC is the definitive technique for separating enantiomers of these related compounds to determine enantiomeric purity. yakhak.org

Methodology: The separation of β-amino acid ester enantiomers can be achieved without derivatization using specialized chiral stationary phases (CSPs), such as a chiral crown ether column (e.g., Daicel Crownpak CR (+)). tandfonline.comtandfonline.com The mechanism of separation on such columns is based on the differential formation of complexes between the enantiomers and the chiral crown ether. tandfonline.comtandfonline.com

Key parameters that are optimized for enantiomeric separation include the mobile phase pH and the column temperature. tandfonline.comtandfonline.com For primary amine compounds like β-amino acid esters, a low pH (typically ≤ 2, adjusted with an acid like perchloric acid) is critical for inducing the enantioselective complex formation. tandfonline.comtandfonline.com Lowering the column temperature can further enhance retention and improve the resolution between enantiomers. tandfonline.comtandfonline.com

Table 2: Example Chiral HPLC Conditions for a β-Amino Acid Ester
ParameterCondition
ColumnDaicel Crownpak CR (+)
Mobile PhaseAqueous Perchloric Acid (pH 1.0)
Flow Rate0.5 mL/min
Column Temperature~7°C
DetectionUV at 210 nm
Note: These are representative conditions for a related chiral compound, as Benzyl 3-aminopropanoate is achiral. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. These impurities can originate from starting materials, solvents, or side reactions during synthesis.

Common potential impurities from the esterification of β-alanine with benzyl alcohol include residual benzyl alcohol, toluene (B28343) (if used as an azeotropic solvent), and benzyl chloride (if used as a reagent). chemicalbook.comresearchgate.net GC-MS provides excellent separation of these volatile components via the gas chromatograph, followed by definitive identification based on their mass spectra. The mass spectrometer fragments the eluting compounds into characteristic patterns, which act as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

Table 3: Potential Volatile By-products Detectable by GC-MS
CompoundPotential OriginBoiling Point (°C)
Benzyl AlcoholExcess Reagent205
TolueneReaction Solvent111
Benzyl ChlorideStarting Material/By-product179
Triethylamine (B128534)Base/Catalyst89.5

Electrophoretic Methods in Analytical Research

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species like amino acids and their esters. creative-proteomics.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. nih.gov

For the analysis of Benzyl 3-aminopropanoate, a low-pH buffer (e.g., 1 M formic acid) can be used to ensure the primary amine is protonated, conferring a positive charge on the molecule for separation in a standard fused silica (B1680970) capillary. nih.gov Detection can be achieved using a UV detector (CE-UV) or, for greater sensitivity and structural information, a mass spectrometer (CE-MS). creative-proteomics.comnih.gov While direct UV detection is possible due to the benzyl moiety, derivatization with agents like fluorescein (B123965) isothiocyanate (FITC) can be employed to enhance detection sensitivity, particularly for CE with laser-induced fluorescence (CE-LIF) detection. creative-proteomics.com CE is also a powerful tool for chiral separations of related amino acids by adding chiral selectors, such as cyclodextrins or metal complexes, to the background electrolyte. creative-proteomics.comnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability in Research Contexts

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of this compound. nih.gov

When heated, the compound is expected to exhibit distinct mass loss stages. Typically, for an amino acid ester hydrochloride, the initial weight loss may correspond to the loss of hydrogen chloride, followed by the decomposition of the organic molecule at higher temperatures. nih.gov The resulting TGA curve provides data on decomposition onset temperature and the temperature ranges of different decomposition events. biorxiv.org This information is vital for understanding the compound's thermal limits during manufacturing and storage. tga.gov.au

Table 4: Hypothetical TGA Decomposition Profile for this compound
Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Lost Fragment
1~150 - 220~16.9%HCl
2> 220VariableDecomposition of organic moiety (e.g., loss of benzyl group, decarboxylation)
Note: This table is illustrative, based on the molecular weight and decomposition patterns of similar compounds.

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a non-destructive technique fundamental to the solid-state characterization of crystalline materials like this compound. lqa.comunits.it It provides a unique "fingerprint" of the crystalline lattice structure. researchgate.net

The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. ucmerced.edu The resulting diffraction pattern, with its characteristic peak positions and intensities, is unique to a specific crystalline form. americanpharmaceuticalreview.com

In a research context, XRPD is used to:

Confirm identity and phase purity: The obtained pattern is compared against a reference pattern to confirm the correct solid form has been synthesized. ucmerced.edu

Distinguish between polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns, which is critical as polymorphs can have different physical properties. units.itmalvernpanalytical.com

Assess the degree of crystallinity: XRPD can differentiate between crystalline material, which produces sharp diffraction peaks, and amorphous material, which produces a broad halo. americanpharmaceuticalreview.comusp.org This allows for the quantification of the crystalline fraction in a sample.

A typical XRPD pattern of a pure, crystalline sample of this compound would show a series of sharp peaks at specific 2θ angles, confirming its long-range molecular order. usp.org

Derivatives and Analogues: Synthesis, Characterization, and Research Potential

N-Substituted Benzyl (B1604629) 3-aminopropanoate Derivatives

The primary amino group in benzyl 3-aminopropanoate is a versatile handle for the introduction of a wide array of substituents, leading to the formation of secondary and tertiary amines, as well as amides. These modifications can significantly impact the molecule's polarity, basicity, and steric profile.

The synthesis of N-alkylated derivatives of benzyl 3-aminopropanoate can be achieved through several established synthetic methodologies. Reductive amination, a two-step one-pot process, involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Direct N-alkylation with alkyl halides offers another route to these derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

Table 1: Synthesis of N-Alkylated Benzyl 3-aminopropanoate Derivatives via Reductive Amination

Entry Aldehyde/Ketone Product Typical Yield (%)
1 Formaldehyde Benzyl 3-(methylamino)propanoate 85-95
2 Acetaldehyde Benzyl 3-(ethylamino)propanoate 80-90
3 Acetone Benzyl 3-(isopropylamino)propanoate 75-85

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

N-acylation of benzyl 3-aminopropanoate leads to the formation of stable amide derivatives. This transformation is readily accomplished by reacting the primary amine with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. A wide variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced, allowing for extensive structural diversification.

Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be employed to facilitate amide bond formation with carboxylic acids. This method is particularly useful for coupling more complex or sensitive carboxylic acids.

Table 2: Synthesis of N-Acyl Benzyl 3-aminopropanoate Derivatives

Entry Acylating Agent Product Typical Yield (%)
1 Acetyl Chloride Benzyl 3-acetamidopropanoate 90-98
2 Benzoyl Chloride Benzyl 3-benzamidopropanoate 85-95
3 Acetic Anhydride (B1165640) Benzyl 3-acetamidopropanoate 92-99

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Modifications of the Ester Group

The benzyl ester functionality of the parent compound can be modified to produce other esters or the corresponding carboxylic acid, significantly altering the compound's reactivity, stability, and pharmacokinetic profile.

Transesterification of the benzyl ester to other alkyl or aryl esters can be achieved under acidic or basic conditions. For instance, heating benzyl 3-aminopropanoate in the presence of another alcohol and a catalytic amount of acid or base can lead to an equilibrium mixture containing the new ester. To drive the reaction to completion, the more volatile alcohol (in this case, benzyl alcohol) is typically removed by distillation.

Alternatively, the synthesis of different esters can be accomplished by first hydrolyzing the benzyl ester to the free carboxylic acid (3-aminopropanoic acid), followed by esterification with the desired alcohol using standard methods such as Fischer esterification (acid catalysis) or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Table 3: Synthesis of Various Esters of 3-Aminopropanoic Acid

Entry Alcohol Esterification Method Product
1 Methanol Fischer Esterification Methyl 3-aminopropanoate
2 Ethanol Fischer Esterification Ethyl 3-aminopropanoate
3 Phenol Acyl Chloride Route Phenyl 3-aminopropanoate

Note: These syntheses typically start from 3-aminopropanoic acid, which can be obtained from benzyl 3-aminopropanoate.

The benzyl ester can be readily cleaved to yield the corresponding carboxylic acid, 3-aminopropanoic acid (β-alanine), through catalytic hydrogenolysis. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This deprotection method is generally clean and high-yielding, with toluene (B28343) being the primary byproduct. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, provides an alternative, often milder, method for benzyl ester cleavage.

The resulting 3-aminopropanoic acid is a valuable intermediate itself, serving as a precursor for the synthesis of various other derivatives, including different esters, amides (via coupling with amines), and other biologically active molecules.

Functionalization of the Benzyl Moiety

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the phenyl ring. The ester group, being electron-withdrawing, is expected to direct incoming electrophiles to the meta-position, although the effect is transmitted through the benzylic carbon and oxygen, making it a relatively weak deactivating group. However, the primary amino group in the free base form would be a strong activating, ortho-, para-director. To control the regioselectivity, the amino group is typically protected, for example, as an amide, which is an ortho-, para-directing but deactivating group.

Common electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid). These reactions would introduce substituents such as nitro, chloro, bromo, or alkyl/acyl groups onto the benzene (B151609) ring, further expanding the chemical diversity of benzyl 3-aminopropanoate derivatives.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on a Protected Benzyl 3-aminopropanoate Derivative

Entry Reaction Reagents Expected Major Products (Substituent Position)
1 Nitration HNO₃, H₂SO₄ Ortho/Para-nitro substituted
2 Bromination Br₂, FeBr₃ Ortho/Para-bromo substituted

Note: Assumes the amino group is protected as an amide (an ortho-, para-director). The exact isomer ratios would depend on steric and electronic factors.

The synthesis and characterization of these derivatives are crucial for exploring their structure-activity relationships and unlocking their full research potential in various scientific domains.

Synthesis of Chiral Analogues and Stereoselective Approaches

The synthesis of chiral analogues of benzyl 3-aminopropanoate, which are enantiomerically pure β-amino esters, is of significant interest in medicinal chemistry and materials science due to the role of such compounds as versatile building blocks. Various stereoselective approaches have been developed to obtain these chiral molecules with high enantiomeric excess. These methods can be broadly categorized into enzymatic resolutions, catalytic asymmetric conjugate additions, and hydrogenations of prochiral enamines.

One prominent method for achieving high stereoselectivity is through enzymatic kinetic resolution. Lipases are commonly employed for the enantioselective hydrolysis of racemic β-amino esters. For instance, lipase (B570770) PSIM (from Burkholderia cepacia) has been effectively used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. This process yields unreacted (R)-amino esters and the corresponding (S)-amino acids with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). The reaction is typically carried out in an organic solvent like isopropyl ether in the presence of triethylamine and water.

Another powerful strategy involves the catalytic asymmetric conjugate addition of amines to α,β-unsaturated esters. This approach allows for the direct formation of the chiral β-amino ester skeleton. Copper-catalyzed hydroamination reactions have been shown to be effective for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. By employing a suitable chiral ligand, the regioselectivity of hydrocupration can be controlled to favor the formation of a β-cuprated species, which then reacts with an electrophilic aminating reagent to yield the desired enantioenriched β-amino acid derivative.

Furthermore, stereoselective hydrogenation of β-enamino esters is a well-established method for the synthesis of chiral β-amino esters. Catalysts based on rhodium and ruthenium with chiral phosphine (B1218219) ligands have been successfully utilized for this transformation, achieving high enantioselectivities. The choice of catalyst and reaction conditions is crucial for the stereochemical outcome of the hydrogenation.

A summary of different stereoselective approaches for the synthesis of chiral β-amino acid esters is presented in the table below.

Method Catalyst/Enzyme Substrates Key Features
Enzymatic Kinetic ResolutionLipase PSIM (Burkholderia cepacia)Racemic β-amino carboxylic ester hydrochloridesHigh enantiomeric excess (≥99%) for both unreacted ester and product acid.
Catalytic Asymmetric Conjugate AdditionCopper-chiral ligand complexα,β-Unsaturated carbonyl compoundsLigand-controlled regioselectivity of hydrocupration.
Stereoselective HydrogenationRhodium/Ruthenium with chiral phosphine ligandsβ-Enamino estersHigh enantioselectivities achievable with appropriate catalyst selection.

Academic Investigations of Functional Hybrid Molecules Incorporating Benzyl 3-aminopropanoate Scaffolds

Chemosensor Design and Mechanism of Action

For a hypothetical chemosensor incorporating a benzyl 3-aminopropanoate scaffold, the amino and ester groups could potentially serve as binding sites for metal ions or other guest molecules. The benzyl group could be modified with fluorophores or chromophores to act as the signaling unit. The interaction of an analyte with the amino or ester group could modulate the electronic properties of the attached signaling unit, leading to a detectable change in its spectroscopic properties. However, without specific examples from the literature, this remains a speculative description.

Future Research Directions and Open Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of amino acid esters, including benzyl (B1604629) 3-aminopropanoate, often relies on methods that are not environmentally benign. A primary challenge is the reliance on reagents like thionyl chloride for the esterification step, which is highly reactive and produces stoichiometric amounts of acidic byproduct gas. Future research is critically needed to develop greener, more sustainable synthetic pathways.

Key areas for investigation include:

Catalytic Esterification: Exploring novel catalysts, such as solid acids or metal chlorides, can facilitate the direct esterification of β-alanine with benzyl alcohol. These methods aim to replace hazardous reagents, improve atom economy, and allow for easier catalyst recovery and recycling.

Biocatalytic Approaches: The use of enzymes, such as lipases, presents a highly specific and environmentally friendly alternative. Research into identifying or engineering enzymes that can efficiently catalyze the benzylation of β-alanine in green solvents would be a significant advancement. Biocatalysis offers mild reaction conditions and high selectivity, minimizing byproduct formation. symeres.com

Exploration of New Reactivity Modes and Mechanistic Insights

A thorough understanding of the reactivity and reaction mechanisms of Benzyl 3-aminopropanoate hydrochloride is essential for its effective use. While it is primarily used as a source of the β-alanine backbone, its reactivity profile is not fully explored.

Future research should focus on:

Stability and Decomposition Pathways: β-amino alkylzinc iodides, related organometallic derivatives, are known to be unstable towards β-elimination and protonation. nih.gov Kinetic studies are needed to determine the intrinsic stability of Benzyl 3-aminopropanoate and its derivatives under various conditions (pH, temperature, solvents) to predict and prevent unwanted decomposition pathways like elimination or cyclization.

Hydrolysis Kinetics: The hydrolysis of the benzyl ester group is a key reaction, both for deprotection in synthetic sequences and as a potential degradation pathway. Detailed kinetic studies on the hydrolysis mechanism under both acidic and alkaline conditions are required. core.ac.ukrjptonline.org Understanding the thermodynamics (ΔH˚, ΔS˚) of the hydrolysis reaction can provide deeper insights into the influence of the β-amino group on ester stability compared to its α-amino acid counterparts. core.ac.uk

Novel Transformations: Investigating new reactions where both the amine and the ester functionalities participate is a promising area. This could include intramolecular cyclizations to form novel heterocyclic scaffolds or participation in multicomponent reactions to build molecular complexity in a single step. For instance, β-enamino esters are versatile intermediates for synthesizing nitrogen-containing heterocycles like pyrazolones and pyridinones. mdpi.com

Expansion of Applications in Complex Organic Synthesis

The utility of this compound as a building block can be expanded beyond its current applications. Its structure is ideal for introducing the β-amino acid motif into larger, more complex molecules.

Potential areas for expansion include:

Peptide and Peptidomimetic Synthesis: β-amino acids are crucial components of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved metabolic stability. mdpi.com this compound is a key monomer for the synthesis of β-peptides and other oligomers with defined secondary structures. The benzyl ester provides carboxyl protection that can be removed under relatively mild hydrogenolysis conditions, which is compatible with many other protecting groups used in peptide synthesis. libretexts.org

Heterocyclic Chemistry: The 1,3-relationship between the amino and carbonyl groups makes this compound an excellent precursor for a variety of nitrogen-containing heterocycles. Research into its use in cycloaddition, condensation, and rearrangement reactions could yield novel scaffolds for medicinal chemistry and materials science.

Drug Delivery Systems: The β-alanine ester linkage has been explored in the context of cleavable linkers for drug delivery systems. researchgate.net Future work could investigate the incorporation of the benzyl 3-aminopropanoate moiety into prodrugs or as a tether in solid-phase polymeric drug delivery, where the ester's cleavage rate can be tuned for controlled release.

Potential Application AreaResearch GoalRationale
Peptidomimetics Synthesis of β-peptide foldamersIntroduce metabolically stable β-amino acid units into peptide chains.
Medicinal Chemistry Precursor for novel heterocyclesUtilize the bifunctional nature of the molecule for cyclization reactions.
Drug Delivery Development of cleavable linkersExploit the hydrolytic lability of the ester bond for controlled release of active agents. researchgate.net
Materials Science Monomer for specialty polyamidesPolymerization could lead to materials with unique properties, analogous to Nylon 3 (poly-β-alanine).

Advanced Computational Modeling for Predictive Synthesis and Properties

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical screening.

Future computational studies could include:

Reaction Mechanism and Kinetics Modeling: Using Density Functional Theory (DFT), researchers can model reaction pathways for synthesis and degradation, calculate activation barriers, and gain insight into transition state geometries. nih.gov This can help in optimizing reaction conditions for known transformations and predicting the feasibility of novel reactivity modes.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish mathematical relationships between the molecular structure of Benzyl 3-aminopropanoate derivatives and their physicochemical properties (e.g., solubility, stability, melting point). nih.gov Such models can guide the design of new derivatives with desired characteristics.

Predicting Solid-State Properties: Computational methods are emerging that can predict crystal structures and polymorphism. Applying these tools could forecast the likely polymorphs of this compound, guiding experimental crystallization screening. nih.gov

Predicted Property (Computational)ValueAdduct
Collision Cross Section (CCS) 139.0 Ų[M+H]⁺
Collision Cross Section (CCS) 145.1 Ų[M+Na]⁺
Collision Cross Section (CCS) 141.8 Ų[M-H]⁻

This data represents predicted values and highlights the type of information that can be generated through computational modeling to characterize the compound's physical properties.

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound, particularly a hydrochloride salt, are critical for its storage, handling, and formulation. Polymorphism, the ability of a substance to exist in multiple crystal forms, can significantly impact physical properties like solubility, melting point, and stability.

Key open challenges in this area are:

Polymorph Screening: A systematic investigation to identify and characterize different crystalline forms of this compound has not been reported. Such a study would involve screening for polymorphs by crystallization from various solvents under different conditions.

Structural Characterization: Once different forms are identified, they must be thoroughly characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. Determining the crystal structure of each polymorph provides fundamental insight into its properties.

Solid-State Reactivity: The reactivity of the compound in the solid state, such as potential for solid-state polymerization to poly(β-alanine), is an unexplored area. osti.gov Understanding the stability of the crystalline forms to factors like heat, humidity, and radiation is crucial for establishing appropriate storage and handling protocols. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of fine chemicals and building blocks involves moving from traditional batch processes to more efficient and controlled continuous flow and automated systems.

Future research should focus on adapting the synthesis and application of this compound to these platforms:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer significant advantages, including improved safety, better heat and mass transfer, higher consistency, and easier scalability. mdpi.com Flow chemistry is particularly well-suited for handling hazardous reagents or unstable intermediates.

Automated Peptide Synthesis: As a key component in peptidomimetics, integrating this compound into automated peptide synthesizers is a logical next step. americanpeptidesociety.orgcreative-peptides.com This requires optimizing its coupling and deprotection steps for solid-phase peptide synthesis (SPPS) protocols. flowchemistry.com Flow chemistry-based SPPS platforms, which can accelerate reaction times and reduce solvent and reagent consumption, are particularly promising. nih.govscispace.comvapourtec.com

High-Throughput Experimentation: Automated platforms can be used for high-throughput screening of reaction conditions to quickly identify optimal parameters for its synthesis or to explore its reactivity with a large library of other reactants. merckmillipore.com

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a highly versatile tool for sustainable and advanced chemical synthesis.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 3-aminopropanoate hydrochloride, and how can its purity be validated experimentally?

Methodological Answer: Synthesis typically involves esterification of 3-aminopropanoic acid with benzyl alcohol, followed by hydrochlorination. Key steps include:

  • Esterification : React 3-aminopropanoic acid with benzyl alcohol under acidic catalysis (e.g., HCl gas) .
  • Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.
  • Purity Validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., USP-grade materials) . Quantify impurities (<0.5% threshold) using calibration curves for known degradation products .

Q. What storage conditions are critical to maintaining the stability of this compound?

Methodological Answer:

  • Temperature : Store at room temperature (20–25°C) in a tightly sealed container to prevent moisture absorption .
  • Environment : Keep in a dry, well-ventilated area away from oxidizing agents and strong bases to avoid decomposition .
  • Monitoring : Conduct periodic stability tests via thermogravimetric analysis (TGA) to detect weight loss indicative of degradation .

Q. What safety protocols should be followed to minimize exposure during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particulates are generated .
  • Containment : Handle in a fume hood to avoid inhalation of dust or vapors. Electrostatic discharge precautions are recommended during transfer .
  • Emergency Response : For spills, vacuum or sweep material into a chemically resistant container. Decontaminate surfaces with ethanol/water (70:30 v/v) .

Advanced Research Questions

Q. How can contradictions in safety data (e.g., "no known hazards" vs. hazardous decomposition products) be resolved in risk assessments?

Methodological Answer:

  • Data Triangulation : Cross-reference multiple SDS sources (e.g., Combi-Blocks vs. Cayman Chemical) to identify consensus or discrepancies .
  • Experimental Validation : Perform thermal degradation studies (e.g., pyrolysis-GC/MS) to confirm decomposition products like HCl, CO, and NOx under fire conditions .
  • Risk Mitigation : Implement secondary containment and emergency scrubbers in labs to manage unexpected gas release .

Q. What experimental strategies can identify degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions (pH 2–12) .
  • Analytical Workflow : Use LC-QTOF-MS to detect degradation byproducts. Compare fragmentation patterns with libraries (e.g., NIST Chemistry WebBook) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can researchers assess ecological impact when toxicity data for this compound are unavailable?

Methodological Answer:

  • Proximal Analogs : Use read-across methods with structurally similar compounds (e.g., benzylamine derivatives) to estimate ecotoxicity .
  • Bioassays : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri to determine EC50 values .
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to predict biodegradation and bioaccumulation .

Q. What analytical techniques are optimal for detecting trace impurities in research-grade this compound?

Methodological Answer:

  • Chromatography : Use UPLC with a C18 column and ion-pairing reagents (e.g., trifluoroacetic acid) to separate polar impurities .
  • Spectroscopy : NMR (1H/13C) and FT-IR can identify residual solvents or unreacted precursors (e.g., benzyl alcohol) .
  • Limit of Detection (LOD) : Validate methods via spike-recovery experiments at 0.1–1.0% impurity levels .

Q. What methodologies ensure environmentally safe disposal of this compound waste?

Methodological Answer:

  • Neutralization : Treat aqueous waste with sodium bicarbonate to neutralize HCl before disposal .
  • Incineration : Use high-temperature incinerators (≥850°C) with scrubbers to degrade organic components and capture acidic gases .
  • Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste classification and disposal documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.